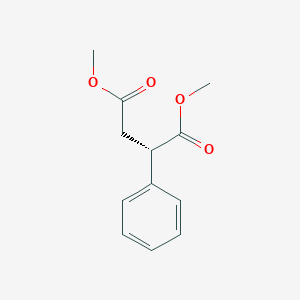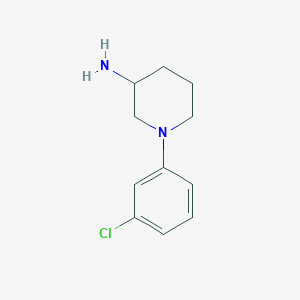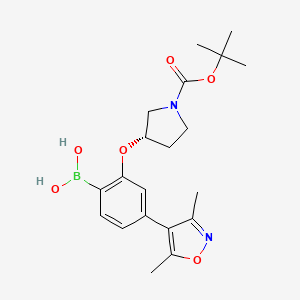
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is a complex organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a pyrrolidine ring, and an isoxazole ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the scalable production of this compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a therapeutic agent. Boronic acids are known to inhibit certain enzymes, making them candidates for drug development. The compound’s unique structure allows it to interact with specific biological targets, potentially leading to the development of new treatments for diseases .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications, including the development of sensors and catalysts .
Mecanismo De Acción
The mechanism of action of (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. This interaction can disrupt the enzyme’s activity, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their overall structure and reactivity .
Uniqueness
What sets (S)-(2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)-4-(3,5-dimethylisoxazol-4-yl)phenyl)boronic acid apart is its unique combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrrolidine and isoxazole rings enhances its stability and allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C20H27BN2O6 |
|---|---|
Peso molecular |
402.3 g/mol |
Nombre IUPAC |
[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H27BN2O6/c1-12-18(13(2)29-22-12)14-6-7-16(21(25)26)17(10-14)27-15-8-9-23(11-15)19(24)28-20(3,4)5/h6-7,10,15,25-26H,8-9,11H2,1-5H3/t15-/m0/s1 |
Clave InChI |
SGPRMFJLMDVECR-HNNXBMFYSA-N |
SMILES isomérico |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)O[C@H]3CCN(C3)C(=O)OC(C)(C)C)(O)O |
SMILES canónico |
B(C1=C(C=C(C=C1)C2=C(ON=C2C)C)OC3CCN(C3)C(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
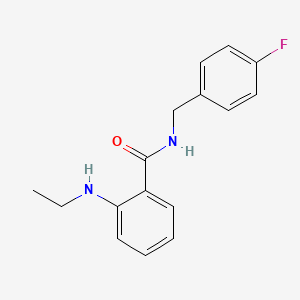
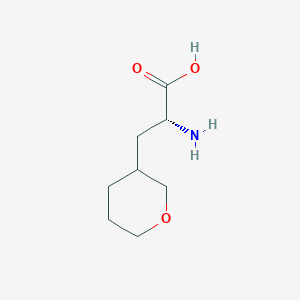

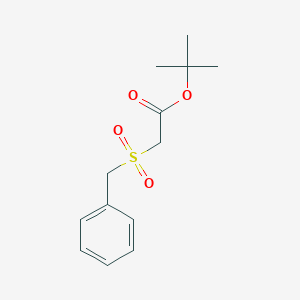
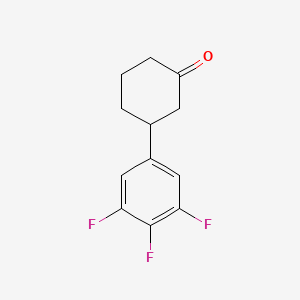
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)
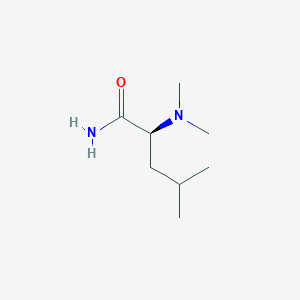
![Methyl 1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13085928.png)
